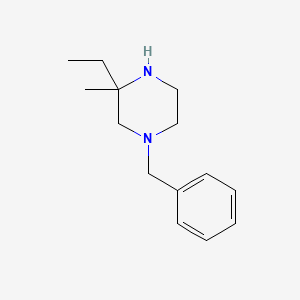

1-Benzyl-3-ethyl-3-methylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-benzyl-3-ethyl-3-methylpiperazine |

InChI |

InChI=1S/C14H22N2/c1-3-14(2)12-16(10-9-15-14)11-13-7-5-4-6-8-13/h4-8,15H,3,9-12H2,1-2H3 |

InChI Key |

OREXJOCPLOMSLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(CCN1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Ethyl 3 Methylpiperazine and Analogs

General Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of its derivatives. Several key strategies have been developed, each with its own advantages and limitations. These include cyclization procedures, hydrogenation-reduction approaches, and coupling reactions.

Cyclization Procedures in Piperazine Synthesis

Cyclization reactions are a cornerstone of piperazine synthesis, often involving the formation of two carbon-nitrogen bonds to close the six-membered ring. nih.govresearchgate.net These methods typically start from linear precursors containing two nitrogen atoms separated by an appropriate carbon chain.

One common approach involves the double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines. nih.gov These intermediates can then undergo stereoselective catalytic reductive cyclization to yield substituted piperazines. nih.govnih.gov Another strategy utilizes the cyclization of diamine precursors. nih.govresearchgate.net For instance, the reaction of a suitably substituted 1,2-diamine with a two-carbon electrophile can lead to the formation of the piperazine ring.

Photoredox catalysis has also emerged as a powerful tool for piperazine synthesis. For example, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org This method leverages an iridium-based photoredox catalyst to generate an α-aminyl radical that cyclizes with an in situ-formed imine. organic-chemistry.orgmdpi.com

Table 1: Cyclization Methods for Piperazine Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Product Scope | Reference |

| Double Michael Addition and Reductive Cyclization | Primary amines, Nitrosoalkenes | Pd/C | Substituted piperazines | nih.govnih.gov |

| Cyclization of Diamine Precursors | 1,2-diamines, Dicarbonyl compounds | Acid or base catalysts | Variously substituted piperazines | nih.govresearchgate.net |

| Photoredox Decarboxylative Annulation | Glycine-based diamines, Aldehydes | [Ir(ppy)2(dtbpy)]PF6 | 2-Aryl, 2-heteroaryl, and 2-alkyl piperazines | organic-chemistry.org |

| SnAP (Stannyl Amine Protocol) Chemistry | Diamines, Aldehydes | Copper salts | C-H functionalized piperazines | mdpi.comencyclopedia.pub |

Hydrogenation-Reduction Approaches for Piperazine Ring Construction

Hydrogenation and reduction reactions provide another major pathway to the piperazine core. These methods often start from more oxidized heterocyclic precursors like pyrazines or pyrazinones. dicp.ac.cnresearchgate.net

The catalytic hydrogenation of pyrazines is a direct method to obtain piperazines. researchgate.net This can be achieved using various catalysts, such as palladium on carbon (Pd/C) or iridium-based complexes. nih.govdicp.ac.cnresearchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial for producing specific isomers of substituted piperazines. dicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of pyrazinium salts has been shown to produce chiral piperazines with high enantioselectivity. researchgate.net

Similarly, the reduction of diketopiperazines or piperazin-2-ones offers a route to fully saturated piperazine rings. researchgate.net Reagents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation. google.com

Table 2: Hydrogenation-Reduction Methods for Piperazine Synthesis

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| Pyrazines | Pd/C, H2 | Piperazines | nih.gov |

| Pyrazinium Salts | Ir-catalyst, H2 | Chiral Piperazines | researchgate.net |

| Pyrazin-2-ols | Pd-catalyst, H2 | Piperazin-2-ones | dicp.ac.cn |

| Piperazinediones | LiAlH4 | Piperazines | google.com |

Coupling Reactions for Piperazine Framework Introduction

Transition-metal-catalyzed coupling reactions have become increasingly important for the synthesis of complex piperazine derivatives. organic-chemistry.orgmdpi.com These methods allow for the modular construction of the piperazine ring from different components.

A notable example is the palladium-catalyzed cyclization reaction that couples a propargyl unit with a diamine component. acs.org This approach provides highly substituted piperazines with good yields and high regio- and stereochemical control. organic-chemistry.orgacs.org The reaction conditions can be tuned to favor specific isomers. acs.org

Buchwald-Hartwig amination is another powerful coupling reaction used to form N-arylpiperazine structures. mdpi.com This palladium-catalyzed reaction can be used to couple a piperazine with an aryl halide. mdpi.com

Table 3: Coupling Reactions for Piperazine Synthesis

| Reaction Type | Key Components | Catalyst | Product | Reference |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, Diamines | Palladium complexes | Substituted piperazines | acs.org |

| Buchwald-Hartwig Amination | Piperazine, Aryl halides | Palladium complexes | N-Arylpiperazines | mdpi.com |

N-Alkylation Techniques for Benzyl (B1604629) Substituent Incorporation

Once the piperazine ring is formed, the introduction of the benzyl group at one of the nitrogen atoms is a crucial step in the synthesis of 1-benzyl-3-ethyl-3-methylpiperazine. The two primary methods for this transformation are nucleophilic substitution and reductive amination. mdpi.com

Nucleophilic Substitution Reactions with Benzyl Halides

The direct reaction of a piperazine with a benzyl halide, such as benzyl chloride or benzyl bromide, is a common and straightforward method for N-benzylation. orgsyn.orgechemi.com This reaction proceeds via an SN2 mechanism where the nitrogen atom of the piperazine acts as a nucleophile, displacing the halide from the benzyl group.

To achieve mono-alkylation and avoid the formation of the N,N'-dibenzylated byproduct, several strategies can be employed. One approach is to use a large excess of piperazine. researchgate.net Another effective method involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net The unprotected nitrogen can then be selectively benzylated, followed by the deprotection of the Boc group. The use of a monopiperazinium salt can also favor mono-alkylation. google.com

Table 4: Nucleophilic Substitution for N-Benzylation

| Piperazine Substrate | Benzylating Agent | Key Conditions | Outcome | Reference |

| Piperazine (excess) | Benzyl chloride | Base (e.g., K2CO3) | Mixture of mono- and di-benzylated products | orgsyn.org |

| N-Boc-piperazine | Benzyl bromide | Base (e.g., K2CO3) | Mono-benzylated product | researchgate.net |

| Piperazine dihydrochloride (B599025) monohydrate | Benzyl chloride | Ethanol | Mono-benzylated product | orgsyn.org |

Reductive Amination Strategies for N-Benzylation

Reductive amination is another versatile method for introducing a benzyl group onto the piperazine nitrogen. mdpi.comnih.gov This two-step process involves the initial reaction of the piperazine with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-benzylpiperazine. nih.gov

A variety of reducing agents can be used for the reduction step, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices. google.comnih.gov Reductive amination offers the advantage of using readily available aldehydes and is often compatible with a wide range of functional groups. nih.gov This method has been successfully employed in the synthesis of various N-alkylated piperazine-containing drugs. nih.gov

Table 5: Reductive Amination for N-Benzylation

| Piperazine Substrate | Carbonyl Compound | Reducing Agent | Product | Reference |

| Piperazine | Benzaldehyde | Sodium triacetoxyborohydride | 1-Benzylpiperazine | nih.gov |

| N-Boc-piperazine | Benzaldehyde | Sodium cyanoborohydride | 1-Benzyl-4-Boc-piperazine | google.com |

Stereoselective Introduction of Alkyl (Ethyl and Methyl) Groups at C-3

The introduction of both ethyl and methyl groups at the C-3 position of the piperazine ring to create a quaternary stereocenter, as in this compound, requires sophisticated synthetic strategies. These methods must overcome the challenge of controlling the spatial arrangement of these substituents.

The synthesis of chiral piperazines, where a specific three-dimensional arrangement of atoms is desired, often employs enantioselective methods. These approaches are critical as the biological activity of a chiral drug can reside in only one of its enantiomers. rsc.org

One prominent strategy involves the asymmetric lithiation of an N-Boc protected piperazine using a chiral base, such as s-BuLi in combination with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. acs.org This creates a chiral lithiated intermediate that can then react with an electrophile to introduce a substituent at the C-2 position. acs.org While this method has been demonstrated for α-substituted piperazines, its adaptation for the synthesis of 3,3-disubstituted piperazines like this compound would require further development. The success of this approach is highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. acs.org

Another powerful technique is the use of chiral auxiliaries. For instance, (R)-(+)-2-methypiperazine has been synthesized from (R)-(–)-phenylglycinol, which acts as a chiral template to guide the stereochemical outcome of the reaction. nih.gov Similarly, the diastereoselective nucleophilic addition of reagents like the Ruppert–Prakash reagent (TMSCF3) to chiral α-amino sulfinylimines has been employed to create stereocenters in the piperazine ring. nih.gov

Catalytic asymmetric synthesis represents a highly efficient approach. For example, the enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines catalyzed by a Rh/f-spiroPhos complex can produce chiral 2,5-diketopiperazine derivatives with high enantioselectivity (up to 99.9% ee). acs.org These diketopiperazines can then be reduced to the corresponding chiral piperazines.

When a molecule has multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselective control. In the context of synthesizing substituted piperazines, this is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

A notable method for achieving high diastereoselectivity is the iridium-catalyzed head-to-head coupling of imines. This [3+3]-cycloaddition process can produce C-substituted piperazines as a single diastereoisomer under mild conditions. acs.orgnih.gov The addition of N-oxides can further enhance the catalytic activity and selectivity of this reaction. acs.org

Another approach involves the stereoselective synthesis of polysubstituted piperazines from chiral amino acids. A divergent six-step synthesis can transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org These intermediates can then be further functionalized. A similar strategy has been developed to construct 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.gov

Furthermore, intramolecular hydroamination reactions have been used to synthesize 2,6-disubstituted piperazines with high diastereoselectivity. The necessary substrates for this reaction are prepared from amino acids via nucleophilic displacement of cyclic sulfamidates. organic-chemistry.org

Optimization of Reaction Conditions for Synthesis of this compound

The successful synthesis of this compound hinges on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Various catalytic systems have been developed to facilitate the synthesis of substituted piperazines. Iridium catalysts have proven to be particularly versatile. For instance, a catalyst system composed of [Cp*IrCl2]2 with additives like NaHCO3 or TFA can be used for the condensation of amines and vicinal diols to form piperazines. thieme-connect.com Another iridium-based system, [IrCl(cod)(PPh3)], is effective for the [3+3]-cycloaddition of imines. acs.orgnih.gov The addition of N-oxides to this system has been shown to significantly improve catalytic activity and selectivity. acs.org

Palladium catalysts are also widely used. For example, a base-free Pd(DMSO)2(TFA)2 catalyst enables the Wacker-type aerobic oxidative cyclization of alkenes to form six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones has been used to synthesize enantioenriched tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines. nih.gov

Copper-catalyzed reactions have also been employed. The use of SnAP (Stannyl Amine Protocol) reagents in the presence of a copper catalyst allows for the one-step synthesis of substituted, N-unprotected piperazines from aldehydes. ethz.ch This method is robust and tolerant of air and moisture. ethz.ch

The table below summarizes some of the key catalytic systems used in the synthesis of substituted piperazines.

| Catalyst System | Reaction Type | Key Features |

| [IrCl(cod)(PPh3)] with N-oxide | [3+3]-cycloaddition of imines | High diastereoselectivity, mild conditions. acs.orgnih.gov |

| [Cp*IrCl2]2 with NaHCO3 or TFA | Condensation of amines and diols | Good yields, but can result in regioisomeric mixtures. thieme-connect.com |

| Rh/f-spiroPhos | Asymmetric hydrogenation | High enantioselectivity for chiral piperazines. acs.org |

| Pd(DMSO)2(TFA)2 | Wacker-type cyclization | Aerobic conditions, forms six-membered rings. organic-chemistry.org |

| Copper with SnAP reagents | Condensation of aldehydes and SnAP reagents | One-step synthesis, air and moisture tolerant. ethz.ch |

The choice of solvent and the reaction temperature can have a profound impact on the yield, selectivity, and rate of piperazine synthesis. For instance, in the iridium-catalyzed coupling of imines, the reaction can be performed in solvents like C6D6 at room temperature (25°C). acs.org However, in some cases, elevated temperatures (e.g., 60°C) may be required to achieve higher conversion rates. acs.org

In the synthesis of N-monoalkylpiperazines from N-β-hydroxyethyl-1,2-ethylenediamine and alcohols over a Cu-Cr-La/γ-Al2O3 catalyst, temperature plays a crucial role. While the conversion of the starting material can reach 100% at temperatures above 160°C, higher temperatures tend to favor the formation of more substituted piperazines. researchgate.net An optimal temperature of 180°C was identified for the co-production of piperazine and N-monoisopropylpiperazine. researchgate.net

Solvents can also influence the solubility of reactants and intermediates, which in turn affects the reaction kinetics. For example, the solubility of piperazine in water is limited, and this property can be exploited in precipitating CO2 capture systems. sintef.no In synthetic procedures, common solvents like methanol (B129727) or acetic acid are often used. nih.gov The choice of solvent can also impact the work-up and purification of the final product.

Precursor Synthesis and Intermediate Utilization

The synthesis of complex piperazines like this compound relies on the availability of suitable precursors and the strategic use of key intermediates.

A common approach to building the piperazine core is through the cyclization of linear diamine precursors. nih.gov For example, 1,2-diamines can be used as starting materials for the synthesis of 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov These esters are valuable intermediates that can be further elaborated to introduce additional substituents.

The synthesis of the precursor N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride involves the reaction of N-benzyl glycine (B1666218) ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization. This intermediate is a useful building block for various receptor agonists and antagonists. sigmaaldrich.comgoogle.com

Another important class of intermediates is the diketopiperazines. These can be synthesized and then reduced to form the desired piperazine ring. thieme-connect.com For example, enantioselective hydrogenation of 3-alkylidene-2,5-ketopiperazines provides chiral diketopiperazines that can serve as precursors to chiral piperazines. acs.org

The table below lists some important precursors and intermediates used in the synthesis of substituted piperazines.

| Precursor/Intermediate | Synthetic Utility |

| 1,2-Diamines | Starting materials for the synthesis of substituted piperazines. nih.govnih.govnih.gov |

| N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride | Building block for receptor agonists and antagonists. sigmaaldrich.comgoogle.com |

| Diketopiperazines | Can be reduced to form the piperazine ring. acs.orgthieme-connect.com |

| N-Boc-piperazine | Can be asymmetrically lithiated to introduce substituents. acs.orgmdpi.com |

| Imines | Used in iridium-catalyzed [3+3]-cycloadditions. acs.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Ethyl 3 Methylpiperazine

Exploration of Nitrogen Atom Reactivity in the Piperazine (B1678402) Ring

The piperazine ring in 1-benzyl-3-ethyl-3-methylpiperazine contains two nitrogen atoms with distinct electronic environments, leading to differential reactivity. The nitrogen at position 1 is a tertiary amine due to the benzyl (B1604629) substituent, while the nitrogen at position 4 is a secondary amine.

N-Alkylation and N-Acylation: The secondary amine at the N4 position is the more nucleophilic of the two nitrogens and is expected to readily undergo reactions with electrophiles. researchgate.netgoogle.com N-alkylation can be achieved using various alkyl halides, and N-acylation can be performed with acid chlorides or anhydrides to introduce a wide range of functional groups. nih.gov For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated product. Similarly, acylation with an acyl chloride (RCOCl) would produce the N-acyl derivative. nih.gov

Hofmann Elimination: The quaternary ammonium (B1175870) salts formed from the exhaustive methylation of the piperazine nitrogens can undergo Hofmann elimination. wikipedia.orgmasterorganicchemistry.comorgoreview.combyjus.comlibretexts.org This reaction typically results in the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.combyjus.com In the case of this compound, exhaustive methylation with a reagent like methyl iodide would form a quaternary ammonium salt. orgoreview.combyjus.com Subsequent treatment with a strong base, such as silver oxide, followed by heating, would likely lead to the elimination of one of the alkyl groups attached to the nitrogen, forming an alkene. byjus.comlibretexts.org

Oxidation: The nitrogen atoms, particularly the tertiary nitrogen at N1, can be oxidized. Oxidation of similar piperazine compounds has been studied, and the products can include N-oxides. scirp.org For example, oxidation of piperazine and its simple alkyl derivatives with bromamine-T has been shown to yield the corresponding N-oxides. scirp.org

Inferred Reactivity of Nitrogen Atoms

| Reaction Type | Reagents | Expected Product |

| N4-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Benzyl-4-alkyl-3-ethyl-3-methylpiperazine |

| N4-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Benzyl-4-acyl-3-ethyl-3-methylpiperazine |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, heat | Alkene + Tertiary Amine |

| N-Oxidation | Oxidizing agent (e.g., H₂O₂) | This compound-N-oxide |

Functional Group Interconversions on the Benzyl, Ethyl, and Methyl Moieties

The benzyl, ethyl, and methyl groups attached to the piperazine core also offer sites for chemical modification.

Benzyl Group Transformations: The benzyl group is a versatile functional handle.

Hydrogenolysis: A key reaction of the N-benzyl group is its removal via catalytic hydrogenolysis. orgsyn.org This reaction, typically carried out with hydrogen gas and a palladium catalyst, cleaves the benzylic C-N bond to yield the corresponding secondary piperazine and toluene. orgsyn.org This debenzylation is a common strategy in the synthesis of N1-monosubstituted piperazines. orgsyn.org

Aromatic Substitution: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reaction conditions would need to be carefully controlled to avoid side reactions at the piperazine ring.

Oxidation: The benzylic position is susceptible to oxidation. Studies on the metabolism of N-benzylpiperazine have shown that hydroxylation can occur on the aromatic ring. nih.govmdma.ch

Ethyl and Methyl Group Functionalization: Direct functionalization of the ethyl and methyl groups is generally more challenging due to the strength of the C-H bonds. However, radical-mediated reactions could potentially introduce functionality. Recent advances in C-H functionalization chemistry may offer routes to directly modify these alkyl groups. nsf.gov

Potential Functional Group Interconversions

| Moiety | Reaction | Reagents | Expected Product |

| Benzyl | Hydrogenolysis | H₂, Pd/C | 3-Ethyl-3-methylpiperazine + Toluene |

| Benzyl | Aromatic Nitration | HNO₃, H₂SO₄ | 1-(Nitrobenzyl)-3-ethyl-3-methylpiperazine |

| Benzyl | Benzylic Bromination | NBS, light | 1-(α-Bromobenzyl)-3-ethyl-3-methylpiperazine |

| Ethyl/Methyl | Radical Halogenation | Cl₂, UV light | Chloro-substituted derivatives |

Theoretical Studies of Degradation Pathways and Stability

Conformational Analysis: The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govias.ac.ined.ac.uk For this compound, the substituents on the ring will influence the preferred chair conformation and the equatorial/axial orientation of the groups. Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the most stable conformers and the energy barriers between them. nih.govresearchgate.net

Degradation Pathways: Theoretical studies on the degradation of piperazine under various conditions, such as thermal or oxidative stress, have been conducted. nih.govacs.orgutexas.eduresearchgate.netresearchgate.net These studies often explore reaction mechanisms, calculate activation energies, and identify potential degradation products. For instance, studies on the thermal degradation of aqueous piperazine have shown that it can proceed through SN2 substitution reactions, leading to ring-opened products. utexas.edu Oxidative degradation, particularly in the presence of radicals like the hydroxyl radical (•OH), can involve hydrogen abstraction from either the N-H or C-H bonds, initiating a cascade of reactions. nih.govacs.org

Stability: The stability of the piperazine ring is a key factor in its widespread use in various applications. rsc.org Theoretical studies can predict the thermodynamic stability of the molecule and its derivatives. The presence of the benzyl group may influence the electronic properties of the piperazine ring, potentially affecting its stability towards oxidation or other degradation processes. The substitution pattern on the ring, with ethyl and methyl groups at the 3-position, would also be expected to impact the molecule's stability and degradation profile. researchgate.net

Conformational Analysis and Stereochemical Considerations of 1 Benzyl 3 Ethyl 3 Methylpiperazine

Conformational Dynamics of Substituted Piperazine (B1678402) Rings

The non-planar, saturated piperazine ring, much like cyclohexane, adopts several conformations to minimize steric and torsional strain. The dynamic equilibrium between these conformers is a critical aspect of its chemical behavior.

The piperazine ring predominantly exists in two main conformations: the chair and the boat form.

Chair Conformation: This is generally the most thermodynamically stable conformation for the piperazine ring. nih.gov In this arrangement, the bond angles are close to the ideal tetrahedral angle, minimizing angle strain, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. For unsubstituted piperazine, the most stable chair form has both N-H bonds in equatorial positions. ias.ac.in The chair form with one axial and one equatorial N-H bond is slightly higher in energy. ias.ac.in

Boat Conformation: The boat conformation is less stable than the chair form due to torsional strain from eclipsing hydrogen atoms and steric repulsion (van der Waals strain) between the "flagpole" hydrogens. ias.ac.in However, it can be stabilized in certain contexts, such as in the formation of metal complexes where the boat form allows both nitrogen atoms to coordinate with a metal center. nih.gov A variation of the boat form, the twist-boat or skew-boat conformation, is more stable than the true boat form as it relieves some of the torsional strain. The energy difference between the chair and boat forms in unsubstituted piperazine is approximately 4.3 kcal/mol. ias.ac.in

The interconversion between these conformations is a rapid process at room temperature, proceeding through higher-energy intermediate states like the half-chair. nih.gov This ring inversion allows for the exchange of axial and equatorial substituents.

| Conformer | Relative Stability | Key Features |

|---|---|---|

| Chair (diequatorial) | Most Stable | Staggered bonds, minimal angle and torsional strain. ias.ac.in |

| Chair (axial-equatorial) | Less Stable | Higher in energy by ~0.7 kcal/mol compared to diequatorial. ias.ac.in |

| Boat | Least Stable | Eclipsing interactions and flagpole steric strain. ias.ac.in |

| Twist-Boat | Intermediate | Relieves some torsional strain compared to the true boat form. nih.gov |

The presence of substituents on the nitrogen and carbon atoms of the piperazine ring significantly influences the equilibrium between the chair and boat conformations and the orientation of the substituents themselves.

N-Benzyl Substituent: A large substituent on a nitrogen atom, such as a benzyl (B1604629) group, generally prefers to occupy an equatorial position to minimize steric interactions. researchgate.net In an axial position, the benzyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on C-3 and C-5, leading to considerable steric strain. Therefore, the chair conformation with the N-benzyl group in the equatorial position is strongly favored for 1-benzylpiperazine. nih.gov

C-Alkyl Substituents: In 1-Benzyl-3-ethyl-3-methylpiperazine, the C-3 position is disubstituted. In a chair conformation, one of these alkyl groups (ethyl or methyl) must be axial while the other is equatorial. The larger ethyl group would preferentially occupy the equatorial position to minimize steric strain, forcing the smaller methyl group into the axial position. This arrangement minimizes A(1,3) strain between the axial substituent and the other axial atoms in the ring. The presence of these alkyl groups further stabilizes the chair conformation over the boat form. nih.gov

The combination of the N-benzyl group and the C-3 alkyl groups in this compound dictates a strong preference for a chair conformation where the N-benzyl group and the C-3 ethyl group are in equatorial positions, and the C-3 methyl group is in an axial position.

Stereoisomeric Forms of this compound

The substitution pattern of this compound gives rise to stereoisomerism, a critical factor in its interaction with chiral biological systems.

Stereoisomers are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com

Chiral Center: The C-3 carbon atom in this compound is a chiral center because it is bonded to four different groups: a methyl group, an ethyl group, the C-2 methylene (B1212753) group of the piperazine ring, and the N-1 nitrogen atom of the ring (as part of the ring system).

Enantiomers: Due to the presence of this single chiral center, the molecule is chiral and exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions and interact differently with other chiral molecules. The two enantiomers can be designated as (R)-1-Benzyl-3-ethyl-3-methylpiperazine and (S)-1-Benzyl-3-ethyl-3-methylpiperazine, based on the Cahn-Ingold-Prelog priority rules.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For a molecule with only one chiral center, like this compound, diastereomers are not possible. Diastereomers arise when a molecule has two or more chiral centers. youtube.com

| Stereoisomer Type | Relationship in this compound | Defining Characteristic |

|---|---|---|

| Enantiomers | Exists as a pair of enantiomers (R and S) | Non-superimposable mirror images. masterorganicchemistry.com |

| Diastereomers | Not possible for this compound | Stereoisomers that are not mirror images; requires multiple chiral centers. youtube.com |

Differentiating and quantifying enantiomers is crucial in pharmaceutical development. One common technique is NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA).

The general principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte (in this case, the R and S forms of this compound) and a chiral solvating agent. unipi.itnih.gov These diastereomeric complexes are no longer mirror images and have different physical properties. In an NMR spectrum, this difference manifests as separate signals for the corresponding protons or carbons of the two enantiomers. nih.gov The interaction between the CSA and each enantiomer creates a unique magnetic environment, breaking the spectral degeneracy observed in an achiral solvent. The integration of these distinct signals allows for the determination of the enantiomeric excess or enantiomeric ratio of the mixture. unipi.it

Common interactions that lead to the formation of these transient diastereomeric complexes include hydrogen bonding, dipole-dipole interactions, and π-π stacking. The choice of CSA depends on the functional groups present in the analyte. For an amine like this compound, a CSA with acidic protons or aromatic rings could effectively form these diastereomeric associations.

Intramolecular Interactions and Strain Analysis

The preferred conformation of this compound is a result of minimizing various intramolecular interactions and strains.

Steric Strain (Van der Waals Strain): This is the dominant factor in determining the conformational preference. The primary sources of steric strain are:

1,3-Diaxial Interactions: In the favored chair conformation, the axial C-3 methyl group will experience steric repulsion from the axial protons at C-5 and the lone pair on the N-1 nitrogen (or the axial proton if N-1 were protonated).

Gauche Interactions: Rotations around the C-C and C-N bonds in the ring lead to gauche interactions between substituents. The equatorial positioning of the large benzyl and ethyl groups minimizes these unfavorable interactions.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The chair conformation minimizes this strain by maintaining a staggered arrangement of all bonds, whereas boat and twist-boat conformations have higher degrees of torsional strain. ias.ac.in

Angle Strain: This occurs when bond angles deviate from the ideal values (e.g., 109.5° for sp3 hybridized carbons). The chair conformation of the six-membered ring effectively minimizes angle strain.

The molecule avoids conformations that would place the bulky N-benzyl or C-ethyl groups in axial positions due to the prohibitively high steric strain from 1,3-diaxial interactions. A boat conformation would introduce significant torsional strain and unfavorable flagpole interactions, making it energetically unfavorable compared to the chair form. nih.govias.ac.in Therefore, the energetic landscape of this compound is dominated by a single, low-energy chair conformation.

Computational Chemistry Investigations of 1 Benzyl 3 Ethyl 3 Methylpiperazine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. nih.govbiomedres.us A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us

For substituted piperazines, the HOMO-LUMO gap can be influenced by the nature of the substituents on the piperazine (B1678402) ring. DFT calculations on various N-substituted piperazines have shown that the electronic properties can be tuned by altering these substituents. researchgate.net For 1-Benzyl-3-ethyl-3-methylpiperazine, the benzyl (B1604629) group, with its aromatic pi-system, and the alkyl groups at the 3-position would influence the electron density distribution and thus the energies of the frontier orbitals.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Substituted Piperazines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Substituted Piperazine Derivative 1 | -5.8 | -1.2 | 4.6 | nih.gov |

| Substituted Piperazine Derivative 2 | -6.1 | -1.5 | 4.6 | biomedres.us |

| Substituted Piperazine Derivative 3 | -6.2 | -0.9 | 5.3 | researchgate.net |

Note: The data in this table is illustrative and based on reported values for various piperazine derivatives, not specifically for this compound.

A smaller HOMO-LUMO gap is often associated with lower chemical stability, making the molecule more prone to reactions as the addition of electrons to a high-lying LUMO or removal of electrons from a low-lying HOMO is energetically favorable. biomedres.us

Partial Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform, leading to partial positive and negative charges on different atoms. This partial charge distribution can be calculated using quantum chemical methods and visualized through a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In this compound, the nitrogen atoms of the piperazine ring are expected to be electron-rich, making them potential sites for electrophilic attack. The aromatic ring of the benzyl group also has a distinct electron density distribution. MEP analysis can predict the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and simulation studies offer insights into its dynamic behavior and conformational preferences.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of molecules. dntb.gov.ua For a flexible molecule like this compound, which has a piperazine ring that can adopt different chair and boat conformations, as well as rotational freedom around the benzyl group, DFT can be employed to determine the most stable conformers. Studies on N,N'-substituted piperazines have successfully used DFT to characterize these conformational isomers. nih.gov

Furthermore, DFT is instrumental in elucidating reaction mechanisms by calculating the energy profiles of reaction pathways, including the structures of transition states and intermediates. researchgate.net This allows for a theoretical prediction of the most favorable reaction routes.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a molecule like this compound would behave in a solution or interacting with a biological target over time.

MD simulations have been effectively used to study the absorption of CO2 in piperazine solutions and to investigate the stability of piperazine derivatives in the binding pockets of receptors. nih.govmanchester.ac.uk For this compound, MD simulations could reveal its conformational flexibility, solvation properties, and the stability of its interactions with other molecules.

Theoretical Studies on Molecular Recognition and Interaction Profiles

The way a molecule interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to its biological activity. Computational methods are widely used to predict and analyze these interactions.

Theoretical studies on molecular recognition often involve molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a molecule when it binds to a target, while MD simulations can assess the stability of this binding over time. nih.govrsc.org Numerous studies have employed these techniques to understand the interaction of piperazine-based compounds with various receptors and enzymes. nih.govnih.govnih.govmdpi.com

For this compound, these computational approaches could be used to predict its potential biological targets and to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern its binding affinity and selectivity. The benzyl group would likely play a significant role in aromatic interactions, while the piperazine core can participate in hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein or other macromolecule. This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

The methodology for conducting molecular docking simulations with this compound would involve several key steps:

Preparation of the Ligand Structure: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. This process involves defining the correct stereochemistry and ensuring the most stable, low-energy conformation of the molecule is used for docking.

Selection and Preparation of the Target Protein: A specific biological target of interest would be chosen based on the therapeutic area being investigated. The 3D structure of this protein, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Defining the Binding Site: The active site or binding pocket of the target protein where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or through predictive algorithms that identify potential binding cavities on the protein surface.

Docking Algorithm and Scoring Function: A docking program (e.g., AutoDock, GOLD, Glide) would be used to systematically sample different orientations and conformations of this compound within the defined binding site. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). Lower binding energies generally indicate more favorable interactions.

The results of such a simulation would provide a detailed view of the potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Descriptors in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to optimize the structure of lead compounds to improve their desired properties.

In the context of this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape indices, van der Waals volume).

A hypothetical set of QSAR descriptors for this compound is presented in the table below. These descriptors would be used to build a QSAR model by correlating them with experimentally determined biological activity data from a series of related compounds.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | 232.36 g/mol |

| Number of Heavy Atoms | 17 | |

| Number of Aromatic Rings | 1 | |

| Topological | Topological Polar Surface Area (TPSA) | 6.48 Ų |

| Rotatable Bonds | 4 | |

| Geometric | Molecular Volume | 250.5 ų |

| Ovality | 1.6 | |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 3.5 |

| Dipole Moment | 1.8 D |

Note: The values in this table are illustrative and would need to be calculated using specialized software for an actual QSAR study.

By analyzing the QSAR model, chemists can identify which structural features are most important for the desired activity and use this information to design new analogs of this compound with potentially improved properties.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can also be employed to predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used for this purpose.

For this compound, the following spectroscopic data could be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational software can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. The predicted spectrum can then be compared with an experimental spectrum to confirm the structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the presence of specific functional groups.

Mass Spectrometry (MS): While not a direct prediction of the entire spectrum, computational methods can predict the monoisotopic mass and the fragmentation patterns of the molecule under mass spectrometric conditions. uni.lu This information is crucial for interpreting experimental mass spectra.

A table of predicted spectroscopic data for this compound is provided below as an example.

| Spectroscopy | Predicted Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) for each proton environment. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) for each carbon environment. |

| IR | Predicted vibrational frequencies (cm⁻¹) for key functional groups (e.g., C-H stretch, C-N stretch, aromatic C=C stretch). |

| MS | Predicted monoisotopic mass and major fragmentation ions. |

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from computational predictions.

These computational predictions of spectroscopic signatures serve as a powerful complement to experimental data, aiding in the structural elucidation and purity assessment of newly synthesized compounds like this compound.

1 Benzyl 3 Ethyl 3 Methylpiperazine As a Synthetic Intermediate for Advanced Molecular Architectures

Scaffold Utility in the Construction of Multi-Ring Systems

There is no available data in published scientific literature detailing the use of 1-Benzyl-3-ethyl-3-methylpiperazine as a foundational scaffold for the construction of multi-ring systems. General methodologies for piperazine (B1678402) elaboration exist, but their specific application to this compound has not been documented.

Applications in the Synthesis of Heterocyclic Compounds

Specific examples or studies demonstrating the application of this compound in the synthesis of other heterocyclic compounds are not present in the current body of scientific research. While the piperazine core is a common motif in heterocyclic chemistry, the synthetic utility of this particular derivative remains unexplored in published works.

Strategies for Diversity-Oriented Synthesis Utilizing the Piperazine Core

The concept of diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common core. Although the piperazine scaffold is often employed in DOS strategies, there are no specific reports of such strategies utilizing this compound as the starting material.

Role in the Design of Novel Chemical Entities

Due to the lack of synthetic and biological studies, the role of this compound in the design of novel chemical entities for any therapeutic or industrial application has not been established. Its potential as a building block in drug discovery or materials science is currently unknown.

Analytical and Spectroscopic Characterization Techniques for 1 Benzyl 3 Ethyl 3 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy for Proton Environment Characterization

No published ¹H NMR spectroscopic data for 1-Benzyl-3-ethyl-3-methylpiperazine could be located. This technique would be essential for identifying the chemical shifts and coupling constants of the protons in the benzyl (B1604629), ethyl, and methyl groups, as well as the piperazine (B1678402) ring, to confirm the compound's structure.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Specific ¹³C NMR data for this compound is not available. This analysis would be used to determine the number of unique carbon environments and their chemical shifts, providing critical information about the carbon skeleton of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS-ESI)

There is no available high-resolution mass spectrometry data using electrospray ionization (HRMS-ESI) for this compound. This method would be used to determine the precise molecular weight and elemental composition, and to study its fragmentation patterns under soft ionization conditions.

Chromatographic Methods for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

No specific HPLC methods for the purification or purity assessment of this compound have been published. Such methods would typically detail the column type, mobile phase composition, flow rate, and detection wavelength used to separate the compound from any impurities.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. For this compound, GC would be employed to determine its purity and to quantify it in a mixture. The retention time (t_R), the time it takes for the compound to pass through the column, is a key characteristic.

While specific experimental data for this compound is not publicly available in the referenced literature, a typical GC analysis would involve the following parameters:

| Parameter | Example Value/Type | Purpose |

| Column | Capillary column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of compounds. The non-polar nature of these columns is suitable for a molecule like this compound. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Temperature Program | Initial temp: 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for organic compounds, while MS offers structural information for definitive identification. |

| Carrier Gas | Helium or Nitrogen | Inert gases that carry the sample through the column. |

Under these hypothetical conditions, this compound would exhibit a characteristic retention time that could be used for its identification when compared against a known standard. Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide a mass spectrum for the compound, further confirming its identity through its fragmentation pattern.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the structural features of molecules.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural components.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-N (Aliphatic amine) | 1250-1020 | Stretching |

| C-H (Bending) | 1470-1350 | Bending |

| Aromatic Overtone Bands | 2000-1650 | - |

| Out-of-plane (OOP) bending | 900-675 | Bending of aromatic C-H bonds |

The presence of a benzyl group would be confirmed by the aromatic C-H and C=C stretching vibrations, as well as the characteristic overtone and out-of-plane bending bands. The piperazine ring and its alkyl substituents would be identified by the aliphatic C-H and C-N stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzene (B151609) ring.

| Chromophore | Expected λ_max (nm) | Transition |

| Benzene Ring | ~204 (E2-band) and ~254 (B-band) | π → π* |

The B-band of the benzene ring often displays fine vibrational structure. The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent used for the analysis. The piperazine portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm).

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-3-ethyl-3-methylpiperazine, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves catalytic amination or nucleophilic substitution. For example, iridium-catalyzed methods (50°C, DMF) enable regioselective amination of allylic acetates with benzyl piperazine derivatives, yielding ~57–64% via flash chromatography (SiO₂, heptane:isopropyl acetate) . Alternative routes use Pd/C-catalyzed coupling of 1-benzylpiperazine with nitropyridine derivatives under reflux in ethanol/methanol . Optimization focuses on solvent polarity (DMF enhances nucleophilicity), catalyst loading (5–10 mol%), and temperature control (50–80°C). Post-synthesis, TLC monitors reaction progress, while NMR (¹H/¹³C) and HRMS confirm regiochemistry and molecular weight .

Advanced: How can enantioselective synthesis of chiral this compound derivatives be achieved?

Methodological Answer:

Asymmetric iridium catalysis enables enantioselective amination, as demonstrated in the synthesis of (S)-configured piperazines. Key factors include chiral ligand selection (e.g., phosphoramidites) and reaction kinetics (slow addition of substrates to minimize racemization). Enantiomeric excess (ee) is quantified via supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® columns), achieving >90% ee . For stereochemical assignments, compare experimental [α]D values (e.g., +19.4° in methanol) with computed electronic circular dichroism (ECD) spectra .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., benzyl CH₂ at δ 3.5–4.0 ppm; piperazine ring protons at δ 2.5–3.2 ppm) and quantifies diastereomer ratios .

- HRMS: Validates molecular formula (e.g., C₁₆H₁₈N₄O₂ requires m/z 298.143) with <2 ppm error .

- FTIR: Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for carboxylates) .

- HPLC: Assesses purity (>95% by area normalization) and detects byproducts (e.g., dealkylated analogs) .

Advanced: How can contradictions in catalytic efficiency between iridium and palladium systems be resolved?

Methodological Answer:

Contradictions arise from divergent mechanisms: Ir catalysts favor allylic amination via π-allyl intermediates, while Pd/C facilitates SNAr reactions. To compare efficiency:

Kinetic Studies: Monitor reaction rates (e.g., via in-situ IR) under identical conditions.

Computational Modeling: Calculate activation barriers (DFT) for key steps (e.g., oxidative addition in Pd vs. ligand substitution in Ir).

Solvent Effects: Test polar aprotic (DMF) vs. protic (MeOH) solvents to isolate steric/electronic influences .

Yield vs. Selectivity: Optimize Pd systems for electron-deficient substrates (e.g., nitroaromatics) and Ir for alkenes .

Pharmacological: What research applications justify the study of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization assays (IC₅₀ determination).

- Antimicrobial Activity: Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

- Cellular Uptake: Quantify membrane permeability via Caco-2 cell monolayers (Papp >1 ×10⁻⁶ cm/s indicates bioavailability) .

- Structure-Activity Relationships (SAR): Modify substituents (e.g., ethyl → trifluoromethyl) to correlate lipophilicity (ClogP) with potency .

Mechanistic: What reaction pathways dominate in the synthesis of this compound?

Methodological Answer:

- Iridium-Catalyzed Amination: Proceeds via oxidative addition of allylic acetate to Ir(I), forming a π-allyl complex. Nucleophilic attack by the piperazine nitrogen generates the C–N bond, followed by reductive elimination to regenerate the catalyst .

- Thermal Rearrangement: Ethyl/methyl groups may undergo [1,3]-sigmatropic shifts under heating (e.g., 80°C), detected via GC-MS fragmentation patterns .

Computational: How can molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

- Target Selection: Use databases (PDB, ChEMBL) to identify proteins with piperazine-binding pockets (e.g., dopamine D₂ receptor).

- Docking Protocols:

Advanced: What strategies mitigate racemization during piperazine functionalization?

Methodological Answer:

- Low-Temperature Reactions: Conduct amination at ≤50°C to suppress epimerization .

- Protecting Groups: Use Boc or Cbz groups to shield reactive amines during alkylation .

- Chiral Auxiliaries: Employ Evans oxazolidinones to enforce stereochemistry, later removed via hydrolysis .

Analytical Contradictions: How to resolve discrepancies in NMR and HRMS data for piperazine derivatives?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., chair-flipping in piperazine rings).

- Ionization Artifacts: HRMS adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) are resolved via ESI⁻ mode or post-column Na⁺ suppression .

- Impurity Subtraction: Use LC-MS/MS to deconvolute overlapping signals from byproducts (e.g., N-dealkylated species) .

Regulatory: What guidelines govern the handling of this compound in academic labs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.